7-(6-Chloropyrazin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6-Chloropyrazin-2-yl)quinoline is a heterocyclic aromatic compound that combines the structural features of quinoline and pyrazine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and pyrazine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(6-Chloropyrazin-2-yl)quinoline typically involves the coupling of a quinoline derivative with a chloropyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of quinoline with a halogenated pyrazine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-(6-Chloropyrazin-2-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Electrophilic Substitution: Nitroquinoline and sulfonated quinoline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered electronic properties.
Scientific Research Applications
7-(6-Chloropyrazin-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(6-Chloropyrazin-2-yl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-(6-Chloropyrazin-2-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H8ClN3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
7-(6-chloropyrazin-2-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-8-15-7-12(17-13)10-4-3-9-2-1-5-16-11(9)6-10/h1-8H |
InChI Key |
MPCUMLLUTIPMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C3=CN=CC(=N3)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.